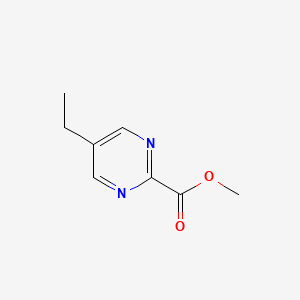![molecular formula C14H18Cl3N3 B13510310 4-[4-(4-chlorophenyl)-1H-imidazol-1-yl]piperidine dihydrochloride](/img/structure/B13510310.png)
4-[4-(4-chlorophenyl)-1H-imidazol-1-yl]piperidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-chlorophenyl)-1H-imidazol-1-yl]piperidine dihydrochloride typically involves the reaction of 4-chlorobenzyl chloride with piperidine, followed by the introduction of the imidazole ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(4-chlorophenyl)-1H-imidazol-1-yl]piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
4-[4-(4-chlorophenyl)-1H-imidazol-1-yl]piperidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[4-(4-chlorophenyl)-1H-imidazol-1-yl]piperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-chlorophenyl)piperidine hydrochloride
- 4-(4-chlorobenzoyl)piperidine
- 4-(4-chlorophenyl)-4-hydroxypiperidine
Uniqueness
4-[4-(4-chlorophenyl)-1H-imidazol-1-yl]piperidine dihydrochloride is unique due to the presence of both the imidazole and piperidine rings, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C14H18Cl3N3 |
|---|---|
Peso molecular |
334.7 g/mol |
Nombre IUPAC |
4-[4-(4-chlorophenyl)imidazol-1-yl]piperidine;dihydrochloride |
InChI |
InChI=1S/C14H16ClN3.2ClH/c15-12-3-1-11(2-4-12)14-9-18(10-17-14)13-5-7-16-8-6-13;;/h1-4,9-10,13,16H,5-8H2;2*1H |
Clave InChI |
OYUHWBPQWFEODJ-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1N2C=C(N=C2)C3=CC=C(C=C3)Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Acetyl-5-azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B13510259.png)



![{9,9-Difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol hydrochloride](/img/structure/B13510278.png)


![Methyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-7-carboxylate](/img/structure/B13510290.png)



